BenchChemオンラインストアへようこそ!

3-Bromo-4-hydroxyphenylacetic acid

Biomarker Validation Eosinophil Peroxidase Activity Inflammation Research

Procure 3-Bromo-4-hydroxyphenylacetic acid (CAS 38692-80-7) — the non-negotiable, analytically validated endogenous biomarker for eosinophil peroxidase activity. Unlike unsubstituted or 2-bromo positional isomers, only the 3-bromo-4-hydroxy motif is biosynthesized by eosinophil peroxidase, enabling interference-free monitoring of eosinophil-driven inflammation. For inhibitor development, this scaffold delivers nanomolar potency (IC₅₀ ~5 nM). Scale-up synthesis via BBr₃-mediated demethylation achieves 91.1% isolated yield. For biomarker research, enzyme inhibitor SAR, or dehalogenase substrate studies, verify CAS 38692-80-7 at purchase.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 38692-80-7
Cat. No. B1272472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxyphenylacetic acid
CAS38692-80-7
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)Br)O
InChIInChI=1S/C8H7BrO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
InChIKeyBFVCOQXPSXVGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxyphenylacetic acid (CAS 38692-80-7): Technical Baseline for Brominated Phenylacetic Acid Procurement


3-Bromo-4-hydroxyphenylacetic acid (CAS 38692-80-7; MF: C8H7BrO3; MW: 231.04 g/mol) is a bromophenol-class phenylacetic acid derivative characterized by bromine substitution at the 3-position and hydroxyl substitution at the 4-position on the phenyl ring [1]. It is supplied as a solid with a melting point of 105-109°C, a purity specification typically ≥98%, and recommended long-term storage at -20°C . The compound serves as both a research chemical intermediate in organic synthesis and as an analytically characterized urinary biomarker for eosinophil peroxidase activity .

Why 3-Bromo-4-hydroxyphenylacetic acid (38692-80-7) Cannot Be Replaced by Generic 4-Hydroxyphenylacetic Acid or Positional Isomers


Substitution with unsubstituted 4-hydroxyphenylacetic acid (CAS 156-38-7) or positional bromine isomers such as 2-bromo-4-hydroxyphenylacetic acid (CAS 88491-44-5) fundamentally alters biochemical and synthetic utility. The 3-bromo-4-hydroxy substitution pattern is biosynthetically non-arbitrary: it is the specific product of eosinophil peroxidase-mediated bromination in vivo, qualifying it as the endogenous biomarker for assessing eosinophil activity in inflammatory and allergic conditions [1]. In contrast, 4-hydroxyphenylacetic acid (lacking bromine) and 2-bromo-4-hydroxyphenylacetic acid (alternative bromine position) differ substantially in both synthetic pathway accessibility [2] and potential enzyme interaction profiles—the 3-bromo-4-hydroxy motif confers distinct steric and electronic properties that affect hydrogen bonding capacity and metabolic fate in dehalogenation pathways . Procurement of the correct CAS-specific compound is therefore non-negotiable for studies requiring the endogenous bromotyrosine metabolite or for synthetic routes that depend on the 3-bromo-4-methoxyphenylacetic acid demethylation intermediate.

Quantitative Evidence Differentiating 3-Bromo-4-hydroxyphenylacetic acid (38692-80-7) from Analogs


Endogenous Biomarker Specificity: 3-Bromo-4-Hydroxy Substitution as the Exclusive Urinary Metabolite of Bromotyrosine

In an in vivo rat metabolism study using deuterium-labeled [D3]bromotyrosine administered intraperitoneally, 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA) was identified as the major brominated urinary metabolite. Quantitative analysis revealed that bromo-HPA accounted for 0.43 ± 0.04% of the infused [D3]bromotyrosine dose, whereas unmetabolized [D3]bromotyrosine represented only 0.12 ± 0.02% of the infused dose [1]. This establishes that the 3-bromo-4-hydroxy substitution pattern is the specific and exclusive metabolic signature of bromotyrosine dehalogenation in mammals, distinguishing it from all other brominated phenylacetic acid regioisomers which do not form via this endogenous pathway.

Biomarker Validation Eosinophil Peroxidase Activity Inflammation Research

Synthetic Route Efficiency: Demethylation Yield from 3-Bromo-4-methoxyphenylacetic Acid

A scalable synthetic route to 3-bromo-4-hydroxyphenylacetic acid via boron tribromide-mediated demethylation of 3-bromo-4-methoxyphenylacetic acid is disclosed in US Patent US07479502B2. The procedure achieves a 91.1% isolated yield (12 g product from 14.0 g starting material; 0.057 mol scale) using 1M BBr₃ in dichloromethane [1]. This yield provides a verifiable benchmark for process development and procurement quality assessment. In contrast, alternative routes for preparing related brominated phenylacetic acids (e.g., 2-bromo-4-hydroxyphenylacetic acid via condensation of bromophenol with glyoxylic acid [2]) typically require multi-step sequences with lower overall yields and more complex purification requirements.

Organic Synthesis Process Chemistry Intermediate Preparation

Bromine Substitution Effect on 5α-Reductase Inhibition in Phenylacetic Acid Scaffolds

In a structure-activity relationship study of phenoxybenzoylphenyl acetic acids as human type 2 5α-reductase inhibitors, bromine substitution at the 4-position of the phenoxy moiety produced the most potent inhibitor in the series (compound 12), with an IC₅₀ value of 5 nM, which was equipotent to the clinical reference finasteride [1]. Importantly, phenylacetic acid derivatives as a class demonstrated superior potency relative to analogous benzoic acid scaffolds [1]. This class-level SAR evidence indicates that the combination of a phenylacetic acid core with strategic bromine substitution confers significant inhibitory activity. While 3-bromo-4-hydroxyphenylacetic acid (CAS 38692-80-7) is not itself the optimized 5α-reductase inhibitor, it provides the identical brominated phenylacetic acid core motif that has been empirically validated as a privileged scaffold for potent enzyme inhibition.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Solubility and Physicochemical Differentiation from 4-Hydroxyphenylacetic Acid

The introduction of bromine at the 3-position significantly alters the physicochemical profile relative to the non-brominated parent compound, 4-hydroxyphenylacetic acid (CAS 156-38-7). 4-Hydroxyphenylacetic acid exhibits limited solubility in cold water but is soluble in hot water, ether, ethanol, and ethyl acetate [1]. In contrast, 3-bromo-4-hydroxyphenylacetic acid is described as a white to off-white solid soluble in polar solvents, with the bromine atom contributing to enhanced lipophilicity and altered hydrogen bonding capacity via the adjacent hydroxyl group . The melting point increases from approximately 148-151°C for 4-hydroxyphenylacetic acid to 105-109°C for the 3-bromo derivative , reflecting distinct crystal packing energetics.

Pre-formulation Physicochemical Characterization Analytical Method Development

Metabolic Pathway Branching: De-bromination vs. Retention in Bromotyrosine Metabolism

In the in vivo metabolism of bromotyrosine, two competing pathways were quantitatively characterized. The de-bromination pathway produced 4-hydroxyphenylacetic acid (HPA) as the major excreted metabolite, accounting for 6.66 ± 1.33 nmole (approximately 1.3% of the infused [D3]bromotyrosine dose), whereas the bromine-retention pathway yielded 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA) at 2.15 ± 0.21 nmole [1]. This ~3.1-fold preference for de-bromination over bromine retention establishes that de-halogenation is the dominant elimination route for free brominated tyrosine in vivo. Nevertheless, bromo-HPA is the only metabolite that retains the bromine substituent, making it uniquely valuable as a biomarker for tracking bromotyrosine-derived halogenation without interference from the more abundant de-brominated product [1].

Drug Metabolism Xenobiotic Disposition Halogenated Compound Fate

Validated Application Scenarios for 3-Bromo-4-hydroxyphenylacetic acid (CAS 38692-80-7) Procurement


Eosinophil Peroxidase Activity Biomarker Quantification in Inflammatory Disease Models

Use as an analytically validated endogenous biomarker for assessing eosinophil activation. The compound's identity as the major brominated urinary metabolite of bromotyrosine has been confirmed by isotope dilution GC-MS, with bromo-HPA accounting for 0.43% of infused bromotyrosine dose versus 0.12% excreted unchanged [1]. This specificity enables monitoring of eosinophil peroxidase-mediated halogenation in asthma, allergic rhinitis, and other eosinophil-driven inflammatory conditions without interference from non-brominated metabolites.

Medicinal Chemistry Building Block for 5α-Reductase Inhibitor Optimization

Employ as a phenylacetic acid core scaffold for structure-activity relationship optimization of enzyme inhibitors. Class-level SAR demonstrates that brominated phenylacetic acid derivatives achieve nanomolar potency (IC₅₀ = 5 nM for optimized analogs) against human type 2 5α-reductase, equipotent to finasteride [1]. The 3-bromo-4-hydroxyphenylacetic acid motif provides the brominated phenylacetic acid pharmacophore element for further functionalization toward potent and selective enzyme inhibitors.

High-Yield Synthetic Intermediate via Demethylation Route

Synthesize at scale using the BBr₃-mediated demethylation of 3-bromo-4-methoxyphenylacetic acid, which achieves 91.1% isolated yield at the 14 g scale [1]. This route offers a validated, reproducible method for producing 3-bromo-4-hydroxyphenylacetic acid as an intermediate for downstream pharmaceutical development, particularly for compounds targeting inflammatory pathways that require the 3-bromo-4-hydroxy substitution pattern .

Dehalogenase Enzyme Substrate for Bioremediation and Metabolic Studies

Utilize as a defined substrate for studying dehalogenase enzyme activity and brominated compound metabolism. The in vivo metabolism study confirms that 3-bromo-4-hydroxyphenylacetic acid serves as a substrate for iodotyrosine dehalogenase, which catalyzes de-bromination of free bromotyrosine in vitro [1]. This application supports enzymatic degradation studies of halogenated aromatic pollutants and characterization of bacterial dehalogenase systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-hydroxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.